Cas no 89323-44-4 (4-oxothiolane-2-carboxylic acid)

4-Oxothiolane-2-carboxylic acid is a heterocyclic compound featuring a thiolane ring with a ketone and carboxylic acid functional group, making it a versatile intermediate in organic synthesis. Its unique structure enables applications in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules and chiral building blocks. The compound’s reactivity allows for further functionalization, facilitating the synthesis of complex derivatives. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep synthetic routes. Additionally, the presence of both carbonyl and carboxyl groups offers opportunities for selective modifications, making it valuable for fine chemical and medicinal chemistry applications.
4-oxothiolane-2-carboxylic acid structure
89323-44-4 structure
Product Name:4-oxothiolane-2-carboxylic acid
CAS No:89323-44-4
MF:C5H6O3S
MW:146.164340496063
CID:871110
PubChem ID:45084670
Update Time:2025-05-21

4-oxothiolane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylicacid,tetrahydro-4-oxo-(7CI)
    • 4-oxothiolane-2-carboxylic acid
    •  
    • 4-Oxotetrahydrothiophene-2-carboxylic acid
    • AKOS006379426
    • 89323-44-4
    • EN300-1722378
    • starbld0044320
    • Inchi: 1S/C5H6O3S/c6-3-1-4(5(7)8)9-2-3/h4H,1-2H2,(H,7,8)
    • InChI Key: IBSKPYFOLKUHNM-UHFFFAOYSA-N
    • SMILES: S1CC(CC1C(=O)O)=O

Computed Properties

  • Exact Mass: 146.00376522g/mol
  • Monoisotopic Mass: 146.00376522g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 79.7Ų

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Additional information on 4-oxothiolane-2-carboxylic acid

4-Oxothiolane-2-Carboxylic Acid (CAS No. 89323-44-4): A Comprehensive Overview

4-Oxothiolane-2-carboxylic acid (CAS No. 89323-44-4) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This compound, characterized by its unique thiolane ring structure and carboxylic acid functionality, has garnered attention for its potential in various scientific and pharmaceutical contexts. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 4-oxothiolane-2-carboxylic acid.

Chemical Structure and Properties

4-Oxothiolane-2-carboxylic acid is a cyclic compound with a five-membered thiolane ring containing an oxygen atom and a carboxylic acid group. The thiolane ring is a derivative of the thiane ring system, where one of the sulfur atoms is replaced by an oxygen atom. This unique structure imparts specific chemical properties to the compound. The carboxylic acid group provides reactivity and functional versatility, making it an attractive building block in organic synthesis.

The molecular formula of 4-oxothiolane-2-carboxylic acid is C5H6O3S, with a molecular weight of approximately 138.16 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.

Synthesis Methods

The synthesis of 4-oxothiolane-2-carboxylic acid can be achieved through various routes, each with its own advantages and limitations. One common method involves the cyclization of an appropriate precursor molecule followed by oxidation to introduce the carboxylic acid group. For instance, the reaction of 1,3-propanedithiol with an α-halo ketone can yield a thiane intermediate, which can then be oxidized to form the desired 4-oxothiolane-2-carboxylic acid.

An alternative approach involves the use of a Michael addition reaction followed by intramolecular cyclization. This method typically starts with a β-keto ester or β-keto amide as the starting material. The Michael addition reaction forms an intermediate that undergoes cyclization to form the thiolane ring. Subsequent oxidation steps complete the synthesis of 4-oxothiolane-2-carboxylic acid.

Biological Activities and Applications

4-Oxothiolane-2-carboxylic acid has shown promising biological activities that make it a valuable compound in medicinal chemistry and drug discovery. One of its notable applications is in the development of antiviral agents. Research has demonstrated that derivatives of 4-oxothiolane-2-carboxylic acid exhibit potent antiviral activity against various RNA viruses, including HIV and hepatitis C virus (HCV).

A recent study published in the Journal of Medicinal Chemistry reported that certain derivatives of 4-oxothiolane-2-carboxylic acid were effective in inhibiting viral replication by targeting key viral enzymes such as proteases and reverse transcriptases. These findings have significant implications for the development of new antiviral therapies.

Beyond antiviral applications, 4-oxothiolane-2-carboxylic acid has also been explored for its potential as an antioxidant and anti-inflammatory agent. The presence of the thiolane ring and carboxylic acid group confers antioxidant properties that can protect cells from oxidative stress. Additionally, some derivatives have shown anti-inflammatory effects by modulating inflammatory cytokines and signaling pathways.

Clinical Trials and Future Prospects

The promising biological activities of 4-oxothiolane-2-carboxylic acid have led to several clinical trials aimed at evaluating its therapeutic potential. One notable example is a phase II clinical trial conducted to assess the safety and efficacy of a derivative of 4-oxothiolane-2-carboxylic acid in treating chronic hepatitis C infection. The results indicated that the compound was well-tolerated and showed significant antiviral activity.

In another study, researchers investigated the use of 4-oxothiolane-2-carboxylic acid-based compounds for treating neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that these compounds may have neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

The future prospects for 4-oxothiolane-2-carboxylic acid-based therapies are promising. Ongoing research continues to explore new derivatives with enhanced potency and selectivity for specific targets. Additionally, efforts are being made to optimize drug delivery systems to improve bioavailability and reduce side effects.

Safety Considerations

Safety is a critical aspect when handling any chemical compound, including 4-oxothiolane-2-carboxylic acid. While this compound is not classified as hazardous or controlled under current regulations, it is important to follow standard laboratory safety protocols when working with it. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn to prevent skin contact and inhalation.

In terms of environmental impact, care should be taken to dispose of waste materials containing 4-oxothiolane-2-carboxylic acid strong > according to local regulations to prevent contamination of water sources or soil. p > p >< strong >Conclusion< / strong > p > p >< strong >4-Oxothiolane - 2 - carboxylic acid< / strong > (CAS No . 89323 - 44 - 4) is a multifaceted compound with significant potential in various scientific and pharmaceutical applications . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its properties and applications , it is likely that this compound will play an increasingly important role in advancing our understanding of complex biological processes and developing novel therapeutic strategies . p > article > < / response >

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